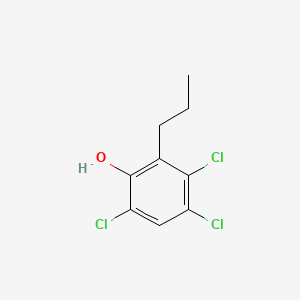
3,4,6-Trichloro-2-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-2-propylphenol is an organic compound characterized by the presence of three chlorine atoms and a propyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-propylphenol typically involves the chlorination of 2-propylphenol. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 6 positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of chlorine gas to a solution of 2-propylphenol in the presence of a catalyst, followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
3,4,6-Trichloro-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols.
Substitution: Phenols with different substituents replacing chlorine atoms.
科学的研究の応用
3,4,6-Trichloro-2-propylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of antimicrobial coatings and materials
作用機序
The antimicrobial activity of 3,4,6-Trichloro-2-propylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is similar to other phenolic compounds, which target membrane integrity and function .
類似化合物との比較
Similar Compounds
Hexachlorophene: Another chlorinated phenol with strong antimicrobial properties.
Triclosan: A widely used antimicrobial agent in personal care products.
2,4,6-Trichlorophenol: A related compound with similar chemical properties but different applications
Uniqueness
3,4,6-Trichloro-2-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other chlorinated phenols .
特性
分子式 |
C9H9Cl3O |
|---|---|
分子量 |
239.5 g/mol |
IUPAC名 |
3,4,6-trichloro-2-propylphenol |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,13H,2-3H2,1H3 |
InChIキー |
MXYBGBYJNHYRSG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CC(=C1Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


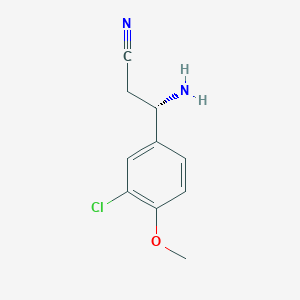
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
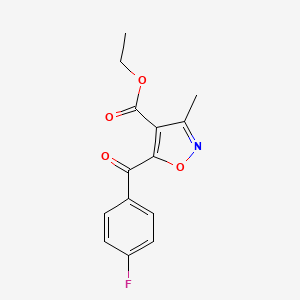
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
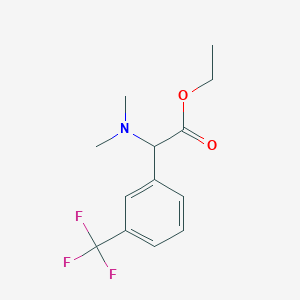
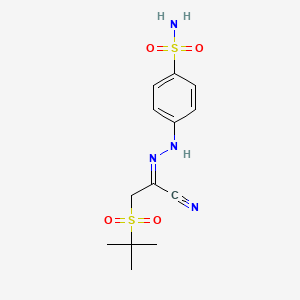
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
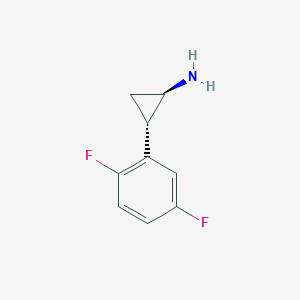
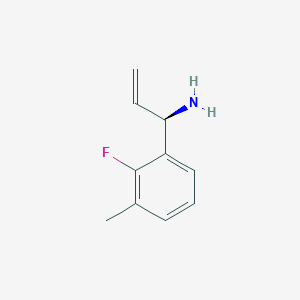
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)
![ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
